molecular formula C20H22F4N4 B11452968 2-[4-(4-fluorophenyl)piperazin-1-yl]-4-(trifluoromethyl)-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine

2-[4-(4-fluorophenyl)piperazin-1-yl]-4-(trifluoromethyl)-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine

Cat. No.: B11452968
M. Wt: 394.4 g/mol
InChI Key: CRUPIZMUXHOJNL-UHFFFAOYSA-N
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Description

1-(4-FLUOROPHENYL)-4-[4-(TRIFLUOROMETHYL)-5H,6H,7H,8H,9H-CYCLOHEPTA[D]PYRIMIDIN-2-YL]PIPERAZINE is a complex organic compound that features a fluorophenyl group, a trifluoromethyl group, and a cycloheptapyrimidine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-FLUOROPHENYL)-4-[4-(TRIFLUOROMETHYL)-5H,6H,7H,8H,9H-CYCLOHEPTA[D]PYRIMIDIN-2-YL]PIPERAZINE typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the cycloheptapyrimidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the fluorophenyl group: This step might involve nucleophilic aromatic substitution or other coupling reactions.

    Addition of the trifluoromethyl group: This can be done using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(4-FLUOROPHENYL)-4-[4-(TRIFLUOROMETHYL)-5H,6H,7H,8H,9H-CYCLOHEPTA[D]PYRIMIDIN-2-YL]PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: This might involve the use of oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents could include lithium aluminum hydride or sodium borohydride.

    Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible applications in drug discovery and development, particularly for targeting specific receptors or enzymes.

    Industry: Use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(4-FLUOROPHENYL)-4-[4-(TRIFLUOROMETHYL)-5H,6H,7H,8H,9H-CYCLOHEPTA[D]PYRIMIDIN-2-YL]PIPERAZINE would depend on its specific interactions with molecular targets. This could involve binding to receptors, inhibiting enzymes, or modulating signaling pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    1-(4-FLUOROPHENYL)-4-[4-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE: Similar structure but lacks the cycloheptapyrimidine ring.

    1-(4-FLUOROPHENYL)-4-[4-(TRIFLUOROMETHYL)PYRIDIN-2-YL]PIPERAZINE: Similar structure but with a pyridine ring instead of cycloheptapyrimidine.

Uniqueness

1-(4-FLUOROPHENYL)-4-[4-(TRIFLUOROMETHYL)-5H,6H,7H,8H,9H-CYCLOHEPTA[D]PYRIMIDIN-2-YL]PIPERAZINE is unique due to its combination of a fluorophenyl group, a trifluoromethyl group, and a cycloheptapyrimidine ring. This unique structure may confer specific properties and reactivity that are not observed in similar compounds.

Properties

Molecular Formula

C20H22F4N4

Molecular Weight

394.4 g/mol

IUPAC Name

2-[4-(4-fluorophenyl)piperazin-1-yl]-4-(trifluoromethyl)-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine

InChI

InChI=1S/C20H22F4N4/c21-14-6-8-15(9-7-14)27-10-12-28(13-11-27)19-25-17-5-3-1-2-4-16(17)18(26-19)20(22,23)24/h6-9H,1-5,10-13H2

InChI Key

CRUPIZMUXHOJNL-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(CC1)N=C(N=C2C(F)(F)F)N3CCN(CC3)C4=CC=C(C=C4)F

Origin of Product

United States

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